molecular formula C20H26O3 B1640378 Triptinin B CAS No. 189389-05-7

Triptinin B

Cat. No. B1640378
CAS RN: 189389-05-7
M. Wt: 314.4 g/mol
InChI Key: FBHMVUCYIROVOC-JXFKEZNVSA-N
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Description

Triptinin B is a compound that can be isolated from Tripterygium wilfordii . It is a LTD4 antagonist , which means it blocks the effects of leukotriene D4, a substance that contributes to inflammatory and allergic responses .


Synthesis Analysis

The synthesis of Triptinin B primarily relies on its extraction from the Tripterygium wilfordii plant . The process involves separation, purification, and crystallization steps to obtain pure Triptinin B from plant extracts .


Molecular Structure Analysis

The molecular structure of Triptinin B is represented by the formula C20H26O3 . It has a molecular weight of 314.42 . The SMILES representation of its structure is O=C(C1=C(C)[C@]2([H])CCC3=C(C=CC(C(C)C)=C3O)[C@@]2(C)CC1)O .


Physical And Chemical Properties Analysis

Triptinin B is a powder with a molecular formula of C20H26O3 and a molecular weight of 314.42 . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .

Scientific Research Applications

Triptinin B as a Leukotriene Antagonist

Triptinin B, along with Triptinin A and other known diterpenes, has been identified as a leukotriene D4 antagonist constituent. Leukotrienes are inflammatory mediators in the body, and their antagonism can have therapeutic implications. Triptinin B's structural elucidation, obtained from the roots of Tripterygium wilfordii, highlights its potential in modulating inflammatory responses (Xu et al., 1997).

General Findings on Triphenyltin (TPT)

While specific information on Triptinin B is limited, there is significant research on Triphenyltin (TPT), a compound potentially related to Triptinin B. It's important to note that TPT is distinct from Triptinin B, but the research provides context to the broader chemical family.

  • Endocrine Disruption : TPT has been shown to act as an endocrine disruptor in various species, including aquatic animals and mammals. It affects the endocrine glands, neurohormonal regulation, and hormone synthesis, leading to reproductive dysfunctions such as imposex in aquatic animals and irregular estrous cycles in female mammals (He, Li, & Li, 2020).
  • Reproductive Effects in Mammals : Exposure to TPT has been linked to changes in sexual development and reproduction in mammals. For instance, it can cause alterations in ovarian and testicular function, affecting hormone levels and the development of reproductive organs (Grote et al., 2006), (Watermann et al., 2008).

  • for mitigating its environmental impact. These studies show that certain microbes can effectively adsorb TPT and transform it into less harmful compounds (Ye et al., 2013), (Gao et al., 2014).
  • Toxicological Studies : Various toxicological studies have been conducted to understand the effects of TPT on different organisms, including its developmental toxicity in mice and its impact on marine life. These studies provide crucial insights into the potential risks associated with TPT exposure and highlight the need for cautious use and management of such compounds (Sarpa et al., 2007), (Horie et al., 2017).

Mechanism of Action

Triptinin B acts as a LTD4 antagonist . This means it blocks the effects of leukotriene D4, a substance that contributes to inflammatory and allergic responses .

Safety and Hazards

Triptinin B should be handled with care as it has certain toxicity . It should be protected from air and light, and stored in a refrigerator or freezer (2-8 °C) . Contact with eyes, skin, and clothing should be avoided, and ingestion or inhalation should be prevented . In case of accidental exposure, immediate medical attention is required .

properties

IUPAC Name

(4aS,10aS)-8-hydroxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthrene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-11(2)13-5-8-17-15(18(13)21)6-7-16-12(3)14(19(22)23)9-10-20(16,17)4/h5,8,11,16,21H,6-7,9-10H2,1-4H3,(H,22,23)/t16-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHMVUCYIROVOC-JXFKEZNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCC2(C1CCC3=C2C=CC(=C3O)C(C)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(CC[C@]2([C@H]1CCC3=C2C=CC(=C3O)C(C)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triptinin B

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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